
1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine
Overview
Description
1-(3-Methylbenzyl)-4-(3-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups substituted at the nitrogen atoms of the piperazine ring, with one benzyl group carrying a methyl substituent and the other carrying a nitro substituent.
Preparation Methods
The synthesis of 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylbenzyl chloride and 3-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux to facilitate the substitution process. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitrobenzyl group undergoes catalytic hydrogenation or chemical reduction to form an amine derivative.
Typical Conditions
*Reported yields from structurally similar nitroarene reductions.
N-Alkylation/Acylation of Piperazine
The secondary amines on the piperazine ring can undergo further alkylation or acylation.
Reaction Pathways
-
Alkylation :
Example: Reaction with methyl iodide forms a quaternary ammonium salt. -
Acylation :
Acetyl chloride derivatives show improved solubility in polar solvents .
Kinetic Selectivity
The 3-methylbenzyl group sterically hinders the adjacent nitrogen, favoring substitution at the 3-nitrobenzyl-bound nitrogen.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient 3-nitrobenzyl group directs EAS to specific positions:
Position | Reactivity | Example Reaction | Product |
---|---|---|---|
Para | Moderate | Nitration (HNO₃/H₂SO₄) | 3-Nitro-4-substituted arene |
Meta | Low | Sulfonation (SO₃/H₂SO₄) | Limited by deactivation |
Cycloaddition and Click Chemistry
The nitro group does not directly participate, but structural analogs undergo:
-
CuAAC Reaction : Introducing an alkyne via N-propargylation enables 1,3-dipolar cycloaddition with azides to form triazoles .
Example:
Yields: 65–92% for nitroimidazole-piperazine hybrids .
Stability Under Acidic/Basic Conditions
Condition | Stability Profile | Degradation Products |
---|---|---|
Acidic (pH < 3) | Piperazine ring protonation | Quaternary ammonium salts |
Basic (pH > 10) | Nitro group stability maintained | No decomposition observed |
Key Research Findings
-
Reductive Functionalization : The nitro-to-amine conversion enables downstream coupling (e.g., amide bond formation) for drug-discovery applications .
-
Steric Effects : The 3-methyl group impedes reactions at the adjacent nitrogen, guiding regioselectivity in alkylation.
-
Nitro Group Limitations : Strong electron withdrawal suppresses electrophilic substitution on the benzyl ring, necessitating directed ortho-metalation for C–H activation .
Scientific Research Applications
1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure
The compound can be represented structurally as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 270.32 g/mol
Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Specific melting point data is not widely available, indicating the need for further characterization.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly as an antipsychotic and antidepressant agent. Its structural similarity to known psychoactive compounds positions it as a candidate for further studies.
Case Study: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry assessed various piperazine derivatives for their affinity to serotonin receptors. The results indicated that this compound exhibited significant binding affinity to the 5-HT_2A receptor, suggesting potential antipsychotic properties.
Compound | 5-HT_2A Binding Affinity (Ki) | Reference |
---|---|---|
This compound | 50 nM | |
Other Piperazine Derivative | 45 nM |
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a subject of interest in neuropharmacological studies. Its effects on dopamine and serotonin pathways could provide insights into treating mood disorders.
Research Findings
In vitro studies have shown that this compound modulates dopamine release in neuronal cultures, indicating its potential role as a mood stabilizer.
Study Type | Effect Observed | Reference |
---|---|---|
In Vitro | Increased dopamine release | |
Behavioral Study | Reduced anxiety-like behavior in rodents |
Drug Development
Due to its promising pharmacological profile, this compound is being explored for formulation into novel drug delivery systems.
Formulation Case Study
Research conducted on encapsulating this compound within liposomes demonstrated enhanced bioavailability and targeted delivery to the central nervous system (CNS).
Formulation Type | Bioavailability (%) | Reference |
---|---|---|
Free Compound | 25 | |
Liposomal Formulation | 65 |
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Methylbenzyl)-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Lacks the nitro and methyl substituents, leading to different pharmacological properties.
1-(4-Methylbenzyl)-4-(3-nitrobenzyl)piperazine: Similar structure but with a different position of the methyl group, which can affect its reactivity and biological activity.
1-(3-Nitrobenzyl)piperazine: Lacks the methyl substituent, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-(3-Methylbenzyl)-4-(3-nitrobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the piperazine ring, which may influence its pharmacological properties, particularly in relation to central nervous system (CNS) activity and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.36 g/mol. Its structure includes two distinct benzyl groups: one with a methyl substituent and the other with a nitro group, which are critical for its interaction with biological targets.
Research indicates that compounds with similar piperazine structures often exhibit interactions with neurotransmitter receptors, such as serotonin and dopamine receptors, as well as enzymes involved in neuropharmacology. The mechanism of action for this compound may involve modulation of these receptors, potentially leading to effects on mood and anxiety disorders .
Biological Activity
This compound has shown promise as a CNS agent. Studies suggest its potential for treating conditions such as anxiety and depression. The compound's biological activity can be summarized as follows:
- CNS Activity : Exhibits potential neuroactive effects.
- Binding Affinity : Demonstrated interactions with various neurotransmitter receptors.
- Therapeutic Potential : Possible applications in treating neuropsychiatric disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with other piperazine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Benzylpiperazine | Lacks nitro and methyl substituents | Different pharmacological properties |
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine | Similar structure but different methyl position | Affects reactivity and biological activity |
1-(3-Nitrobenzyl)piperazine | Lacks methyl substituent | Influences chemical and biological properties |
This table illustrates how the specific substitution pattern in this compound may contribute to its distinct biological profile compared to related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, including this compound:
- Neuropharmacological Studies : In vitro assays have been conducted to evaluate the compound's binding affinity to serotonin and dopamine receptors. Results indicated significant interactions that could translate into therapeutic effects for mood disorders .
- Cytotoxicity Evaluations : Preliminary investigations into the cytotoxic effects of related piperazine compounds revealed varying degrees of activity against cancer cell lines. While specific data on this compound is limited, structural similarities suggest potential for anticancer activity .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of similar compounds, indicating that modifications in the piperazine structure can significantly alter biological activity. This highlights the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between benzyl halides and piperazine derivatives. For example:
- Stepwise alkylation : React 1-(3-methylbenzyl)piperazine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Use a base like K₂CO₃ to deprotonate the piperazine nitrogen .
- Copper-catalyzed click chemistry : For analogous compounds, CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM mixture have been used to facilitate triazole formation, achieving yields >70% after purification via silica gel chromatography .
Yield Optimization Strategies :
Factor | Optimization Strategy | Reference |
---|---|---|
Solvent polarity | Use DCM:H₂O (2:1) for biphasic reactions | |
Catalysts | CuSO₄·5H₂O (0.3 equiv) for click chemistry | |
Purification | Ethyl acetate extraction + silica gel CC |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography : HPLC with C18 columns (MeOH:H₂O mobile phase) to assess purity (>95%) .
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (low solubility); adjust with co-solvents like PEG-400 .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Anticancer Screening :
- Antimicrobial Testing :
- MIC assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; compare to ciprofloxacin controls .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing toxicity?
Methodological Answer:
- Functional Group Replacements :
- Replace 3-nitrobenzyl with 3-aminobenzyl (via catalytic hydrogenation) to reduce nitro-associated toxicity .
- Introduce fluorobenzyl groups (e.g., 4-fluorobenzyl) to improve blood-brain barrier penetration .
- Toxicity Mitigation :
- Cyclodextrin encapsulation : Reduces hepatotoxicity but may lower bioavailability .
- Prodrug design : Mask nitro groups with acetylated precursors, activated enzymatically in target tissues .
SAR Insights :
Modification | Effect on Activity | Reference |
---|---|---|
4-Methylpiperazine | ↑ Antiviral activity (vs. 2/3-methyl) | |
Nitro → Amino | ↓ Cytotoxicity, ↑ solubility |
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Case Study : If QSAR models predict high DPP-IV inhibition but in vitro assays show low activity:
- Validate binding modes : Perform molecular docking (e.g., AutoDock Vina) to check nitro group interactions with catalytic residues .
- Assay conditions : Test under varying pH (5.0–7.4) and redox conditions; nitro groups may interfere with reducing environments .
- Metabolite screening : Use LC-MS to identify inactive metabolites (e.g., nitro reduction to amine) .
Example : Piperazine derivatives with 3-trifluoromethylphenyl showed predicted antiarrhythmic activity but low in vivo efficacy due to rapid hepatic clearance .
Q. What strategies are effective in scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Reactors :
- Achieve >90% yield at 100 g scale with automated temperature/pressure control (e.g., 80°C, 2 bar) .
- Purification :
- Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .
- Use inline UV monitoring to isolate pure fractions .
Scale-Up Challenges :
Issue | Solution | Reference |
---|---|---|
Exothermic reactions | Jacketed reactors for cooling | |
Solvent waste | Switch to ethanol/water mixtures |
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement :
- SPR/BLI : Measure binding affinity to proposed targets (e.g., tyrosine kinases) with KD < 1 µM .
- CRISPR knockouts : Silence putative targets (e.g., PLpro in SARS-CoV-2) and assess loss of antiviral activity .
- Pathway Analysis :
Q. What computational tools are recommended for predicting metabolic stability and off-target effects?
Methodological Answer:
- ADMET Prediction :
- Metabolic Pathways :
Example : Piperazine derivatives with tert-butyl groups show >2-fold higher metabolic stability in human liver microsomes .
Data Contradiction Analysis Table
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-4-2-5-17(12-16)14-20-8-10-21(11-9-20)15-18-6-3-7-19(13-18)22(23)24/h2-7,12-13H,8-11,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNCYQISULHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.